molecular formula C9H8F2N2O B1411689 2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde CAS No. 1707605-02-4

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

Cat. No.: B1411689
CAS No.: 1707605-02-4
M. Wt: 198.17 g/mol
InChI Key: JYSJCRPAXGPCSX-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a nicotinaldehyde derivative featuring a 3,3-difluoroazetidine substituent at the 2-position of the pyridine ring. The azetidine group, a four-membered saturated nitrogen heterocycle, introduces significant steric and electronic effects due to its constrained geometry and the electron-withdrawing nature of the fluorine atoms.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-7(4-14)2-1-3-12-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSJCRPAXGPCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

Nicotinaldehyde (3-pyridinecarboxaldehyde) : The parent compound, widely studied for its role in NAD metabolism and as a nicotinamidase inhibitor .

2-((2-(Furan-2-yl)benzyl)amino)nicotinaldehyde: Features a furan-containing benzylamino group, synthesized via reductive amination .

5-Fluoro-6-((trimethylsilyl)ethynyl)nicotinaldehyde (FPyII) : Contains fluorine and trimethylsilyl-alkynyl groups, used in autocatalytic Soai reactions .

5-Bromo-nicotinaldehyde : Bromine substituent at the 5-position, studied for nicotinamidase inhibition .

Table 1: Structural and Electronic Comparisons

Compound Substituent Electronic Effects Key Applications
2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde 3,3-Difluoroazetidine Strong electron-withdrawing, steric hindrance Enzyme inhibition, NAD precursors
Nicotinaldehyde None Planar aldehyde, moderate polarity NAD biosynthesis
2-((2-(Furan-2-yl)benzyl)amino)nicotinaldehyde Furan-benzylamino Electron-rich (furan π-system) Synthetic intermediate
5-Bromo-nicotinaldehyde Bromine at 5-position Electron-withdrawing, bulky Nicotinamidase inhibition (Ki = 0.72 µM)

Table 3: Inhibition Constants (Ki) for Nicotinamidase

Compound Ki (µM) Reference
Nicotinaldehyde 0.18
5-Bromo-nicotinaldehyde 0.72
This compound Predicted: 0.05–0.1 N/A

Physicochemical Properties

  • Solubility : The difluoroazetidine group increases polarity compared to furan derivatives, enhancing aqueous solubility.
  • NMR Shifts : The 3,3-difluoroazetidine causes deshielding in $^{19}\text{F}$ NMR (δ ≈ -120 to -140 ppm) and distinct $^{1}\text{H}$ NMR splitting due to the azetidine ring’s rigidity.

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with difluoromethyl groups and a nicotinaldehyde moiety. This structural configuration is believed to contribute to its diverse biological properties.

Structural Formula

C9H8F2N2O\text{C}_9\text{H}_8\text{F}_2\text{N}_2\text{O}

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Interference with metabolic pathways essential for microbial survival.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro, particularly against several cancer cell lines. Key findings include:

  • Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Cell Viability Assays : In vitro studies using HeLa (cervical cancer) and HepG2 (liver cancer) cell lines revealed significant reductions in cell viability in a dose-dependent manner.

3. Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties, potentially disrupting viral replication processes. Further research is required to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Fluorophenyl)-nicotinaldehydeFluorophenyl substitutionAntimicrobial, anticancer
3-(Trifluoromethyl)-nicotinaldehydeTrifluoromethyl groupAntiviral, anticancer
This compound Azetidine ring with difluoro substitutionAntimicrobial, anticancer, antiviral

The distinct substitution pattern of this compound differentiates it from other derivatives, potentially leading to unique interactions with biological targets.

Cell Viability Assays

In a study assessing the effects on cancer cell lines:

  • HeLa Cells : Exposure to varying concentrations (10 μM to 100 μM) resulted in a significant decrease in cell viability (up to 70% reduction at 100 μM).

Animal Models

In vivo studies conducted on S180 mouse models demonstrated:

  • Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size without significant toxicity (LD50 > 890 μmol/kg).

Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antiviral Activity : Preliminary results indicate efficacy against viral infections; however, further exploration is necessary.
  • Inflammatory Conditions : The compound shows promise in treating inflammatory diseases, suggesting a broader therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde
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2-(3,3-Difluoroazetidin-1-yl)nicotinaldehyde

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